麦角酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

麦角酰胺赖苏利具有广泛的科学研究应用。 在化学领域,它被用作研究麦角衍生物的参考化合物 . 在生物学领域,它被用于研究多巴胺和血清素受体在各种生理过程中的作用 . 在医学领域,麦角酰胺赖苏利用于治疗帕金森病、偏头痛和高泌乳素血症 . 它还在研究其在各种纤维化疾病中的潜在抗纤维化作用 .

生化分析

Biochemical Properties

Lisuride Maleate interacts with various enzymes, proteins, and other biomolecules. It acts as an agonist at dopamine D2, D3, and D4 receptors, and some serotonin receptors . It may also act as an antagonist at dopamine D1 receptors . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

Lisuride Maleate influences cell function by interacting with various cell signaling pathways. It binds to the 5-HT (1A) and 5-HT (2A/2C) receptors, and it is thought to bind to the dopamine receptor and act as a dopamine agonist . This interaction can influence gene expression and cellular metabolism .

Molecular Mechanism

Lisuride Maleate exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is thought to bind to the dopamine receptor and act as a dopamine agonist . It also binds to the 5-HT (1A) and 5-HT (2A/2C) receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lisuride Maleate change over time. For instance, in acromegalic patients, the prolactin-lowering effects of Lisuride Maleate become stronger with time .

Dosage Effects in Animal Models

The effects of Lisuride Maleate vary with different dosages in animal models

Metabolic Pathways

It is known to interact with dopamine and serotonin receptors, which are involved in various metabolic pathways .

Transport and Distribution

It is known to bind to various receptors, which could influence its localization or accumulation .

Subcellular Localization

It is known to bind to various receptors, which could influence its localization to specific compartments or organelles .

准备方法

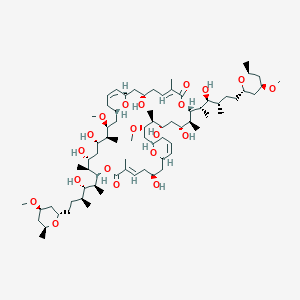

麦角酰胺赖苏利是通过一系列化学反应,以异麦角酸为起始原料合成的。 麦角酰胺赖苏利的工业生产通常涉及使用先进的有机合成技术,以确保高纯度和高产率 .

作用机制

麦角酰胺赖苏利通过与多巴胺、血清素和肾上腺素受体结合发挥作用 . 它作为多巴胺D2、D3和D4受体的激动剂,以及多巴胺D1和D5受体的拮抗剂 . 它还结合血清素受体,包括5-HT1A、5-HT2A和5-HT2C受体 . 这些受体的激活导致神经递质释放的调节以及各种生理过程的调节 .

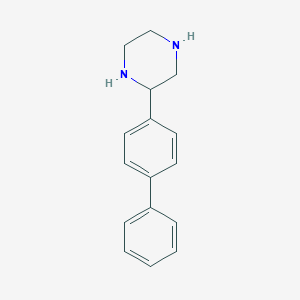

与相似化合物的比较

麦角酰胺赖苏利与其他麦角衍生物类似,例如溴隐亭、培高利特和卡麦角林 . 麦角酰胺赖苏利在作为各种多巴胺和血清素受体的激动剂和拮抗剂方面是独特的 . 这种双重作用使其在治疗帕金森病和偏头痛等疾病方面特别有效 . 与培高利特和卡麦角林不同,麦角酰胺赖苏利不会引起纤维化性心脏瓣膜病,使其成为长期使用的更安全选择 .

相似化合物的比较

Lisuride maleate is similar to other ergoline derivatives such as bromocriptine, pergolide, and cabergoline . lisuride maleate is unique in its ability to act as both an agonist and antagonist at various dopamine and serotonin receptors . This dual action makes it particularly effective in treating conditions like Parkinson’s disease and migraine . Unlike pergolide and cabergoline, lisuride maleate does not cause fibrotic cardiac valvulopathies, making it a safer option for long-term use .

属性

CAS 编号 |

19875-60-6 |

|---|---|

分子式 |

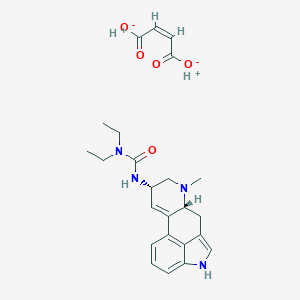

C24H30N4O5 |

分子量 |

454.5 g/mol |

IUPAC 名称 |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,18+;/m0./s1 |

InChI 键 |

CVQFAMQDTWVJSV-LQGIQHHOSA-N |

SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C/C(=O)O)\C(=O)O |

规范 SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

| 19875-60-6 | |

Pictograms |

Acute Toxic |

相关CAS编号 |

18016-80-3 (Parent) 110-16-7 (Parent) |

同义词 |

Arolac Carbamide, Methylergol Cuvalit Dopergin Dopergine Hydrochloride, Lisuride Hydrogen Maleate, Lysuride Lisuride Lisuride Hydrochloride Lisuride Maleate Lisuride Maleate (1:1) Lisuride Maleate, (8beta)-Isomer Lisuride Mesylate Lisuride Phosphate (1:1) Lisuride, (8alpha)-(+-)-Isomer Lysenyl Lysurid Lysuride Hydrogen Maleate Maleate, Lisuride Mesylate, Lisuride Methylergol Carbamide Revanil |

产品来源 |

United States |

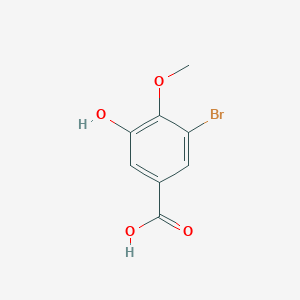

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10261.png)